![molecular formula C8H13Br B2795208 6-(Bromomethyl)spiro[2.4]heptane CAS No. 2402829-37-0](/img/structure/B2795208.png)
6-(Bromomethyl)spiro[2.4]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry Applications
6-(Bromomethyl)spiro[2.4]heptane, as a derivative of spiro[2.4]heptane, plays a crucial role in the field of organic synthesis. It serves as a key intermediate in the construction of complex molecular architectures due to its unique structural properties. The synthesis and reactivity of spiro[2.4]heptane derivatives have been extensively studied, highlighting their versatility in organic synthesis. Menchikov and Nefedov (2016) reviewed the development of spiro[2.4]hepta-4,6-dienes, emphasizing their synthesis, chemical transformations, and applications in organic chemistry, underscoring the potential utility of this compound in this context (Menchikov & Nefedov, 2016).
Föhlisch et al. (2002) described a novel synthesis pathway that potentially encompasses derivatives like this compound, indicating its applicability in generating bornane structures through intricate reactions, which can be pivotal for further chemical explorations (Föhlisch, Abu Bakr, & Fischer, 2002).
Drug Discovery and Structural Analysis
In the realm of drug discovery, derivatives based on the spiro[2.4]heptane scaffold, similar to this compound, have been synthesized and analyzed for their structural similarities with cyclohexane scaffolds. Chernykh et al. (2015) conducted a structural analysis of angular monoprotected diamines based on a spiro[3.3]heptane scaffold, revealing insights into the spatial orientation of functional groups that could be relevant for optimizing ADME parameters of lead compounds. This research underscores the significance of spiro[2.4]heptane derivatives in the development of new pharmaceuticals (Chernykh et al., 2015).
Electrochemical Applications
The electrochemical properties of spiro[2.4]heptane derivatives have also been a subject of research. Mattiello and Rampazzo (2001) investigated the redox properties of a spiro[2.4]heptane derivative, providing valuable insights into its behavior in electrochemical applications. Such studies highlight the potential of this compound and similar compounds in the development of new materials with specific electrochemical properties (Mattiello & Rampazzo, 2001).
Photovoltaic Applications
Furthermore, the application of spiro[2.4]heptane derivatives in the field of photovoltaics has been explored. Li et al. (2017) reported on a spiro[3.3]heptane-based hole transporting material for use in planar perovskite solar cells, demonstrating the utility of such compounds in enhancing the efficiency of solar energy conversion. This underscores the potential of this compound derivatives in renewable energy technologies (Li et al., 2017).
Wirkmechanismus
Target of Action
Spirocyclic compounds, such as spiroheptane, often interact with various biological targets due to their unique structure .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-(Bromomethyl)spiro[2.4]heptane is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Eigenschaften
IUPAC Name |
6-(bromomethyl)spiro[2.4]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-6-7-1-2-8(5-7)3-4-8/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVWZAFUJVFUEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC1CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
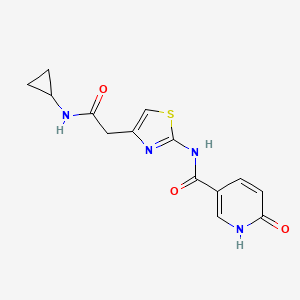



![1-[(1-Naphthalen-1-ylsulfonylazetidin-3-yl)methyl]triazole](/img/structure/B2795133.png)
![6-{2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}pyridine-2-carboxylic acid hydrochloride](/img/structure/B2795134.png)
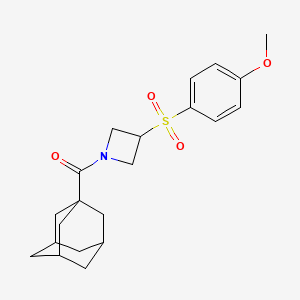
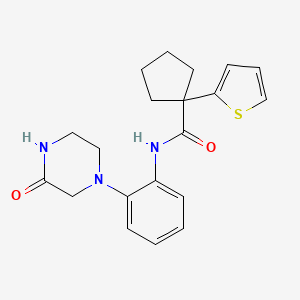
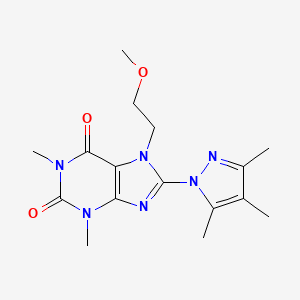
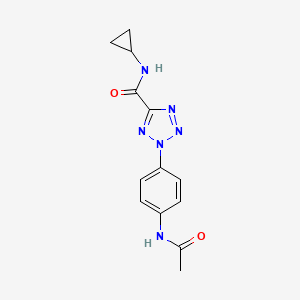

![4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2795146.png)
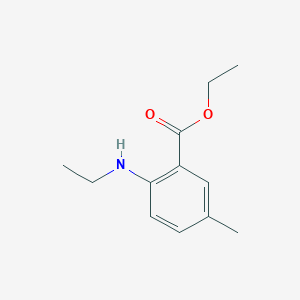
![7-Phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2795148.png)
